tert-Butyl[(cyclodec-5-yn-1-yl)oxy]dimethylsilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl[(cyclodec-5-yn-1-yl)oxy]dimethylsilane is a chemical compound that belongs to the class of organosilicon compounds It is characterized by the presence of a tert-butyl group, a cyclodec-5-yn-1-yl group, and a dimethylsilane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl[(cyclodec-5-yn-1-yl)oxy]dimethylsilane typically involves the reaction of cyclodec-5-yn-1-ol with tert-butyl(dimethyl)silyl chloride in the presence of a base such as imidazole. The reaction is carried out in an anhydrous solvent like methylene chloride to ensure the exclusion of moisture, which can interfere with the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature and solvent choice, to achieve higher yields and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl[(cyclodec-5-yn-1-yl)oxy]dimethylsilane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the alkyne moiety in the cyclodec-5-yn-1-yl group.
Substitution: The tert-butyl and dimethylsilane groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while reduction can produce alkanes or alkenes.
Scientific Research Applications
tert-Butyl[(cyclodec-5-yn-1-yl)oxy]dimethylsilane has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organosilicon compounds.
Biology: The compound can be used in the study of biological systems where organosilicon compounds play a role.
Industry: Used in the production of materials with specific properties, such as hydrophobic coatings.
Mechanism of Action
The mechanism of action of tert-Butyl[(cyclodec-5-yn-1-yl)oxy]dimethylsilane involves its interaction with molecular targets through its functional groups. The tert-butyl group provides steric hindrance, while the dimethylsilane moiety can participate in silicon-based chemistry. The cyclodec-5-yn-1-yl group introduces an alkyne functionality that can undergo various reactions, making the compound versatile in different chemical environments .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl[(dec-9-en-1-yloxy)dimethylsilane]
- tert-Butyl[(cyclodec-5-yn-1-yloxy)dimethylsilane]
Uniqueness
tert-Butyl[(cyclodec-5-yn-1-yl)oxy]dimethylsilane is unique due to the presence of the cyclodec-5-yn-1-yl group, which introduces an alkyne functionality not commonly found in similar compounds. This alkyne group provides additional reactivity and potential for further functionalization, making it a valuable compound in synthetic chemistry .
Properties
CAS No. |
675126-53-1 |
---|---|
Molecular Formula |
C16H30OSi |
Molecular Weight |
266.49 g/mol |
IUPAC Name |
tert-butyl-cyclodec-5-yn-1-yloxy-dimethylsilane |
InChI |
InChI=1S/C16H30OSi/c1-16(2,3)18(4,5)17-15-13-11-9-7-6-8-10-12-14-15/h15H,7,9-14H2,1-5H3 |
InChI Key |
TYXXRPKHORINKV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1CCCCC#CCCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.